molecular formula C6H12N2O B14884372 2-Oxaspiro[3.3]heptan-6-ylhydrazine

2-Oxaspiro[3.3]heptan-6-ylhydrazine

Cat. No.: B14884372
M. Wt: 128.17 g/mol
InChI Key: MRNHAKZSHVVPQS-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptan-6-ylhydrazine is a spirocyclic compound featuring a seven-membered ring fused with a five-membered ether ring (oxaspiro framework) and a hydrazine (-NH-NH₂) group at the 6-position. This structure combines the rigidity of the spiro system with the nucleophilic and reactive nature of hydrazine, making it a versatile intermediate in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-oxaspiro[3.3]heptan-6-ylhydrazine

InChI

InChI=1S/C6H12N2O/c7-8-5-1-6(2-5)3-9-4-6/h5,8H,1-4,7H2

InChI Key

MRNHAKZSHVVPQS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12COC2)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[3.3]heptan-6-ylhydrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 2-Oxaspiro[3The removal of magnesium salts by filtration and the potential presence of partially hydrated oxalic acid can complicate large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[3.3]heptan-6-ylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The spiro structure allows for substitution reactions at various positions, leading to a range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-Oxaspiro[3.3]heptan-6-ylhydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxaspiro[3.3]heptan-6-ylhydrazine involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 2-Oxaspiro[3.3]heptan-6-ylhydrazine and related spirocyclic compounds:

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) Key Properties/Applications References
This compound C₆H₁₁N₂O Hydrazine (-NH-NH₂) 127.17 Nucleophilic reactivity, potential for hydrazone formation
2-Oxaspiro[3.3]heptan-6-one C₆H₈O₂ Ketone (C=O) 112.13 Electrophilic carbonyl, precursor for further derivatization
6-Amino-2-oxaspiro[3.3]heptane hydrochloride C₆H₁₂ClNO Amine (-NH₂·HCl) 149.62 Basic amine, used in drug intermediates
2-Oxaspiro[3.3]heptane-6-carboxylic acid C₈H₁₀O₃ Carboxylic acid (-COOH) 154.16 Acidic, participates in esterification/amidation
2-Oxaspiro[3.3]heptan-6-ol C₆H₁₀O₂ Hydroxyl (-OH) 114.14 Polar, hydrogen-bonding capability

Physicochemical Properties

  • Solubility: The hydrazine derivative exhibits higher polarity than the ketone or ether analogs, enhancing solubility in polar solvents like ethanol or water. The hydrochloride salt of the amine derivative further increases solubility .
  • Stability : The hydrazine group is sensitive to oxidation, requiring inert storage conditions, whereas the carboxylic acid and ketone derivatives demonstrate greater thermal stability .

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